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Compound of Interest |

3-[(2-
Compound Name: Methoxyethoxy)methoxy]benzalde
hyde
CAS No.: 139461-72-6
Cat. No.: B131418

A Strategic Masked Synthon for Regioselective Modular
Synthesis
Executive Summary

3-[(2-Methoxyethoxy)methoxy]benzaldehyde (CAS 139461-72-6), often abbreviated as 3-
MEM-benzaldehyde, is a specialized phenolic aldehyde intermediate. It serves as a critical
building block in the total synthesis of complex natural products (e.g., stilbenoids, resorcinol
derivatives) and pharmaceutical active ingredients (APIs) like phenylephrine analogs.

Its primary value lies in the 2-methoxyethoxymethyl (MEM) protecting group.[1] Unlike simpler
methyl or benzyl ethers, the MEM group offers a unique orthogonality profile: it is stable under
strong basic conditions (e.g., Wittig reagents, organolithiums) but cleavable under specific mild
Lewis acid conditions, allowing for the precise timing of phenol unmasking in multi-functional
scaffolds.

Chemical Identity & Properties
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Property Data

CAS Number 139461-72-6

IUPAC Name 3-[(2-Methoxyethoxy)methoxy]benzaldehyde
Molecular Formula C11H1404

Molecular Weight 210.23 g/mol

Appearance Pale yellow to colorless liquid

Soluble in DCM, THF, DMF, Ethyl Acetate;

Solubility . .
slightly soluble in water
Key Functional Groups Aldehyde (C-3), MEM Ether (C-3)
Air-sensitive (aldehyde oxidation); Moisture-
Stability sensitive (MEM hydrolysis under acidic

conditions)

Synthesis Protocol: The "Gold Standard" Route

The most reliable synthesis involves the nucleophilic substitution of 3-hydroxybenzaldehyde
with MEM-Chloride (MEM-CI). This reaction requires rigorous moisture control due to the
hydrolytic instability of MEM-CI.

Mechanism & Workflow

The phenoxide anion, generated by a base, attacks the hard electrophile MEM-CI. The reaction
is driven by the formation of a stable acetal linkage.[2]

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5114_E.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Hydroxybenzaldehyde Deprotonation . [ Base Activation Anion Formation _ | Phenoxide Lo
(Substrate) "1 (NaH or K2CO3) | Intermediate SN2 Substitution
. 3-MEM-Benzaldehyde
Electrophilic Attack (Target)
MEM-CI | P
(Electrophile)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 3-MEM-benzaldehyde via Williamson ether synthesis.

Step-by-Step Experimental Procedure

Safety Warning:MEM-CI (2-methoxyethoxymethyl chloride) is a suspected carcinogen and
acutely toxic.[3] All operations must be performed in a fume hood.

Preparation: Flame-dry a 500 mL round-bottom flask and flush with Argon.

¢ Solvation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M
concentration).

¢ Activation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-
wise.

o Note: Evolution of Hz gas will occur. Vent appropriately. Stir for 30 mins until gas evolution
ceases.

o Alkylation: Add MEM-CI (1.1 eq) dropwise via syringe at 0°C.

o Critical: Do not rush addition to avoid exotherms.

e Reaction: Allow to warm to room temperature (23°C) and stir for 3—5 hours. Monitor by TLC
(SiO2, 30% EtOAc/Hexanes).
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e Quench: Carefully add saturated NH4Cl solution at 0°C.

o Workup: Extract with Et2O (3x). Wash combined organics with water (to remove DMF) and
brine. Dry over MgSOa.

 Purification: Flash column chromatography (Hexanes/EtOAc gradient).
o Typical Yield: 75-85%.

Strategic Utility & Reactivity

The power of 3-MEM-benzaldehyde lies in its orthogonality. It allows chemists to modify the
aldehyde functionality while keeping the phenol protected, or vice-versa.

Reactivity Matrix

Effect on MEM

Reagent/Condition Effect on Aldehyde Result
Group
NaBHa / LiAIH4 Reduces to Alcohol Stable 3-MEM-benzyl alcohol
Wittig Reagents Forms Alkene Stable Stilbene derivatives
KMnOa / Jones Oxidizes to Acid Stable 3-MEM-benzoic acid
3-
TFA/DCM Stable Cleaved
Hydroxybenzaldehyde
3-
ZnBrz / DCM Stable Cleaved
Hydroxybenzaldehyde

Application Case Study: Stilbenoid Synthesis

In the synthesis of resveratrol analogs or liquid crystals, the aldehyde is converted to a styrene
moiety via Wittig olefination. The MEM group prevents phenoxide interference during ylide
attack.
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Figure 2: Application of 3-MEM-benzaldehyde in the modular synthesis of stilbenoids.

Deprotection Strategies

Removing the MEM group is a critical process step. Unlike methyl ethers (which require harsh
BBr3), MEM is "tunable."

o Standard Acidic Cleavage:
o Reagents: TFA (Trifluoroacetic acid) in DCM (1:1).
o Conditions: 0°C for 1 hour.

o Pros: Fast, quantitative.
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o Cons: Not suitable if the molecule contains acid-sensitive olefins or acetals.

o Lewis Acid Chelation (Mild):
o Reagents: ZnBr2 (5 eq) in DCM or TiCla.

o Mechanism: The Lewis acid coordinates to the two oxygen atoms in the MEM chain,
facilitating cleavage without strong protons.

o Pros: Compatible with acid-sensitive substrates.[1][4]
o Neutral Catalytic Cleavage:
o Reagents: CBra (10 mol%) in refluxing iPrOH.
o Pros: Extremely mild, neutral pH, high chemoselectivity.

Safety & Handling Guide
Critical Hazard: MEM-Chloride Precursor

While the final aldehyde is a standard irritant, the synthesis involves MEM-CI.

e Carcinogenicity: MEM-CI is structurally related to bis(chloromethyl) ether, a potent human
carcinogen.[1]

o Hydrolysis: Rapidly releases HCI and formaldehyde upon contact with water.[3]

o Storage: Store MEM-CI at 2—8°C under inert gas.

3-MEM-Benzaldehyde Handling

o GHS Classification: Skin Irrit. 2, Eye Irrit.[5] 2A.
o Storage: Keep cold (2—-8°C) to prevent aldehyde oxidation.[1]

e Disposal: Incineration in a chemical waste facility.

References

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://grokipedia.com/page/2_methoxyethoxymethyl_chloride
https://www.researchgate.net/publication/239174890_A_Simple_and_Highly_Efficient_Deprotecting_Method_for_Methoxymethyl_and_Methoxyethoxymethyl_Ethers_and_Methoxyethoxymethyl_Esters
https://grokipedia.com/page/2_methoxyethoxymethyl_chloride
https://www.benchchem.com/product/b142252
https://aksci.com/sds/J70017_SDS.pdf
https://grokipedia.com/page/2_methoxyethoxymethyl_chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e BenchChem. (2025).[3] Synthesis routes and properties of 3-[(2-
Methoxyethoxy)methoxy]benzaldehyde. Retrieved from .

e Corey, E. J., etal. (1976). "Protection of Hydroxyl Groups as 2-Methoxyethoxymethyl
Ethers.” Tetrahedron Letters, 17(11), 809-812. (Foundational methodology for MEM
protection).[6]

e Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.
John Wiley & Sons. (Authoritative source on MEM stability/deprotection).

o Santa Cruz Biotechnology. (2024). 3-[(2-Methoxyethoxy)methoxy]benzaldehyde Product
Data. Retrieved from .

e Kim, S., et al. (2003). "A Simple and Highly Efficient Deprotecting Method for MEM Ethers
using CBr4." Tetrahedron Letters, 44, 3071-3073. (Source for neutral deprotection protocol).

e PubChem. (2025). Compound Summary: 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.[7]
[8][9] National Library of Medicine. Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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